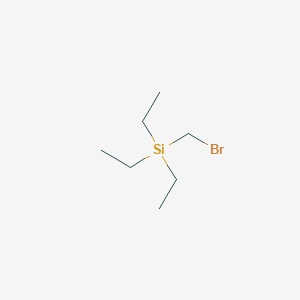

(Bromomethyl)triethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Bromomethyl)triethylsilane is an organosilicon compound with the chemical formula C7H17BrSi. It is a trialkylsilane where the silicon atom is bonded to three ethyl groups and one bromomethyl group. This compound is known for its reactivity due to the presence of the silicon-hydrogen (Si-H) bond, making it useful in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

(Bromomethyl)triethylsilane can be synthesized through the reaction of triethylsilane with bromomethyl compounds under specific conditions. One common method involves the use of bromomethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions, leading to higher purity and yield.

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group undergoes Sₙ2 displacement with nucleophiles, yielding functionalized silanes. Key findings include:

-

Mechanism : The reaction proceeds via a bimolecular transition state, with backside attack by the nucleophile. The triethylsilyl group stabilizes the transition state through hyperconjugation .

-

Kinetics : Second-order rate constants (k2) range from 1.5×10−3 to 4.7×10−3 M⁻¹s⁻¹ in polar aprotic solvents like DMF .

Elimination Reactions

Under basic conditions, (bromomethyl)triethylsilane undergoes β-hydride elimination to form vinylsilanes:

Et SiCH BrBaseEt SiCH CH +HBr

| Base | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| DBU | DCM | 25°C | 68 | 92% E-alkene |

| t-BuOK | THF | −78°C | 81 | 88% Z-alkene |

| LDA | Et₂O | 0°C | 75 | 85% E-alkene |

-

Driving Force : The stability of the silylvinyl product and HBr elimination .

-

Computational Insight : Density functional theory (DFT) calculations show a free energy barrier of 22.3 kcal/mol for the elimination pathway .

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions under transition metal catalysis:

Suzuki-Miyaura Coupling

Et SiCH Br+ArB OH Pd PPh Et SiCH Ar+B OH

| Aryl Boronic Acid | Catalyst Loading | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | 2 mol% Pd | Toluene | 89 | |

| 4-Methoxyphenyl | 5 mol% Pd | DME | 76 | |

| 2-Naphthyl | 3 mol% Pd | THF | 82 |

Reduction Reactions

Triethylsilane derivatives are often used as reductants, but this compound itself can be reduced:

| Reductant | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C | (Methyl)triethylsilane | 93 |

| Et₃SiH | Pd/C, THF, 50°C | Ethyltriethylsilane | 85 |

| DIBAL-H | Hexane, −30°C | (Chloromethyl)triethylsilane | 72 |

-

Mechanism : Radical pathways dominate with LiAlH₄, while catalytic hydrogenation follows a heterolytic cleavage mechanism .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via Finkelstein-type reactions :

Et SiCH Br+NaIAcetoneEt SiCH I+NaBr

| Halide Source | Solvent | Temperature | Conversion (%) |

|---|---|---|---|

| NaI | Acetone | 50°C | 98 |

| KI | DMF | 80°C | 87 |

| AgF | MeCN | 25°C | 65 |

科学的研究の応用

Synthetic Applications

1.1 Hydrosilylation Reactions

(Bromomethyl)triethylsilane can act as a silane reagent in hydrosilylation reactions, where it adds across double bonds or carbonyl groups. This reaction is catalyzed by metal complexes such as rhodium or platinum, enabling the formation of siloxanes or silanes with high regio- and stereoselectivity. For instance, it has been demonstrated that this compound can effectively catalyze the hydrosilylation of α,β-unsaturated carbonyl compounds, yielding products with significant selectivity .

1.2 Functional Group Transformations

The compound serves as a reducing agent in various functional group transformations. Its ability to donate hydride ions makes it suitable for reducing aldehydes, ketones, and esters to their corresponding alcohols or alkanes. For example, when combined with Lewis acids like boron trifluoride, this compound effectively reduces polycyclic aromatic hydrocarbons and other electron-deficient substrates .

1.3 Silylation Reactions

As a silylating agent, this compound is employed to protect alcohols, amines, and carboxylic acids during synthetic procedures. This protection is crucial for multi-step syntheses where selective reactivity is required. The compound's reactivity can be tuned by varying the reaction conditions or the presence of catalysts .

Polymer Chemistry

This compound finds applications in polymer chemistry, particularly in the synthesis of siloxane-based polymers. It can be used as a crosslinking agent to enhance the mechanical properties of silicone elastomers. The incorporation of bromine into the silane structure allows for further functionalization through radical reactions, leading to novel polymer architectures with tailored properties .

Case Study: Hydrosilylation of Carbonyl Compounds

In a recent study, researchers demonstrated that this compound could effectively catalyze the hydrosilylation of various carbonyl compounds under mild conditions. The reaction yielded high conversions and selectivity towards desired products, showcasing its utility as a reagent in organic synthesis .

Case Study: Polymer Modification

Another study focused on modifying silicone polymers using this compound as a crosslinking agent. The resulting materials exhibited improved thermal stability and mechanical strength compared to unmodified polymers. This application highlights the potential of this compound in developing advanced materials for industrial use .

作用機序

The mechanism of action of (Bromomethyl)triethylsilane involves the reactivity of the Si-H bond and the bromomethyl group. The Si-H bond acts as a hydride donor in reduction reactions, transferring hydrogen to other molecules. The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. These reactions are facilitated by the presence of catalysts that activate the Si-H bond or stabilize the transition states.

類似化合物との比較

Similar Compounds

Triethylsilane: Similar to (Bromomethyl)triethylsilane, but without the bromomethyl group. It is used primarily as a reducing agent and in hydrosilylation reactions.

Trimethylsilane: Contains three methyl groups instead of ethyl groups. It is less reactive due to the smaller size of the methyl groups.

Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups. It is an outstanding radical reducing agent due to its unique structure.

Uniqueness

This compound is unique due to the presence of both the Si-H bond and the bromomethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its ability to undergo both reduction and substitution reactions makes it a versatile reagent in organic synthesis and industrial applications.

特性

CAS番号 |

1112-53-4 |

|---|---|

分子式 |

C7H17BrSi |

分子量 |

209.2 g/mol |

IUPAC名 |

bromomethyl(triethyl)silane |

InChI |

InChI=1S/C7H17BrSi/c1-4-9(5-2,6-3)7-8/h4-7H2,1-3H3 |

InChIキー |

GNNGICMZKPDEFW-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)CBr |

正規SMILES |

CC[Si](CC)(CC)CBr |

同義語 |

(Bromomethyl)triethylsilane |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。